(2,4-Dinitroanilino)urea
Description
Structure
3D Structure
Properties
CAS No. |
74367-79-6 |
|---|---|
Molecular Formula |
C7H7N5O5 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C7H7N5O5/c8-7(13)10-9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3,9H,(H3,8,10,13) |
InChI Key |
RGBOVHBCLJPNND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
Other CAS No. |
74367-79-6 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dinitroanilino Urea
Foundational Synthetic Routes to the (2,4-Dinitroanilino)urea Core Structure
The construction of the fundamental this compound molecule can be achieved through several established synthetic pathways. These routes primarily focus on the efficient formation of the urea (B33335) C-N bonds.
A direct and straightforward approach to forming the this compound scaffold is through the coupling of 2,4-dinitroaniline (B165453) with a source of the ureido group (-CONH2). One common method involves the reaction of 2,4-dinitroaniline with an alkali metal cyanate (B1221674), such as potassium cyanate, in the presence of an acid. In this reaction, the acid protonates the cyanate to form isocyanic acid in situ, which is then attacked by the nucleophilic amino group of 2,4-dinitroaniline. The electron-withdrawing nature of the two nitro groups significantly reduces the nucleophilicity of the amino group in 2,4-dinitroaniline compared to aniline (B41778), often necessitating more forcing reaction conditions to achieve good yields. wikipedia.org
Another coupling strategy involves the reaction of 2,4-dinitrochlorobenzene with urea. google.com While this reaction can be used to produce 2,4-dinitroaniline by replacing the chlorine with an amino group from urea, variations in reaction conditions can potentially lead to the formation of the urea derivative. google.com This pathway highlights the utility of readily available starting materials in constructing the target molecule.
Isocyanate chemistry provides a powerful and widely used method for the synthesis of ureas. lnu.edu.cnresearchgate.net This route involves the generation of a highly reactive isocyanate intermediate, which readily reacts with an amine to form the urea linkage. For the synthesis of this compound, two main strategies can be employed:
Reaction of 2,4-Dinitrophenyl Isocyanate with Ammonia (B1221849): The primary synthetic intermediate is 2,4-dinitrophenyl isocyanate. This can be prepared from 2,4-dinitroaniline by reacting it with phosgene (B1210022) or a phosgene equivalent. The resulting isocyanate is a potent electrophile that reacts rapidly and exothermically with ammonia to yield this compound. The high reactivity of the isocyanate ensures that the reaction proceeds efficiently, even with a relatively weak nucleophile like ammonia.
Reaction of 2,4-Dinitroaniline with an Isocyanate Source: Alternatively, 2,4-dinitroaniline can be reacted with a reagent that serves as a source of isocyanic acid (HNCO) or a protected isocyanate. This method avoids the isolation of the often hazardous isocyanate intermediate. Acetoacetanilides, for instance, have been shown to act as masked reagents that can liberate reactive isocyanates in situ upon heating, which can then be trapped by various amines to form unsymmetrical ureas. lnu.edu.cn
The isocyanate route is highly versatile and is a cornerstone of urea synthesis due to its efficiency and the commercial availability of various isocyanates and amines.
The reaction of amines with phosgene (COCl₂) or its safer, solid alternatives like diphosgene and triphosgene (B27547), is a traditional and effective method for urea synthesis. nih.gov The reaction of 2,4-dinitroaniline with phosgene would first generate an intermediate carbamoyl (B1232498) chloride, which upon subsequent reaction with ammonia, would yield this compound.
Given the extreme toxicity of phosgene, a number of phosgene-alternative reagents have been developed and are now commonly used. nih.gov One of the most prominent alternatives is N,N'-Carbonyldiimidazole (CDI). nih.govgoogle.comgoogle.com CDI reacts with a primary amine, such as 2,4-dinitroaniline, to form an activated carbamoyl-imidazole intermediate. This intermediate is stable enough to be isolated but reactive enough to undergo nucleophilic substitution with a second amine (in this case, ammonia) to form the desired urea, releasing imidazole (B134444) as a byproduct. biointerfaceresearch.comresearchgate.net This method is prized for its mild reaction conditions and the avoidance of highly toxic reagents and corrosive byproducts like HCl.
| Reagent | Intermediate with 2,4-Dinitroaniline | Advantages | Disadvantages |
| Phosgene (COCl₂) | 2,4-Dinitrophenylcarbamoyl chloride | High reactivity, cost-effective | Extremely toxic gas, produces HCl |
| Triphosgene | 2,4-Dinitrophenyl isocyanate | Solid, safer to handle than phosgene | Still toxic, releases phosgene in situ |
| N,N'-Carbonyldiimidazole (CDI) | N-(2,4-Dinitrophenyl)imidazole-1-carboxamide | Non-toxic, mild conditions, clean reaction | Higher cost, stoichiometry of byproducts |
Rearrangement reactions that generate isocyanate intermediates provide an indirect but elegant route to ureas. organic-chemistry.org The Hofmann and Lossen rearrangements are classic examples of such transformations. thieme-connect.de
Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine or chlorine in a basic solution to yield an amine with one fewer carbon atom, via an isocyanate intermediate. To synthesize this compound, one could envision a Hofmann rearrangement of 2,4-dinitrobenzamide. The reaction would generate 2,4-dinitrophenyl isocyanate in situ, which could then be trapped by the ammonia present in the reaction medium (or added separately) to form the target urea.
Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate. nih.govrsc.org The starting material, 2,4-dinitrobenzohydroxamic acid, would be activated (e.g., by acylation or treatment with a reagent like carbonyldiimidazole) to facilitate the rearrangement to 2,4-dinitrophenyl isocyanate. organic-chemistry.org Subsequent trapping with ammonia would complete the synthesis of this compound.
Rational Design and Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives allows for the fine-tuning of the molecule's properties. Modifications can be introduced on either the anilino ring or the terminal urea nitrogen.
Introducing substituents onto the dinitrophenyl ring can significantly alter the electronic properties and reactivity of the entire molecule. The synthesis of these derivatives typically begins with a substituted 1-chloro-2,4-dinitrobenzene (B32670) or a substituted aniline.
For example, starting with a substituted 2,4-dinitroaniline and applying the synthetic methods described in section 2.1 (e.g., reaction with an isocyanate or CDI followed by an amine) would lead to a library of (substituted-2,4-dinitroanilino)urea derivatives. mdpi.com The presence of additional electron-donating or electron-withdrawing groups on the aromatic ring can impact:
The nucleophilicity of the starting aniline derivative.
The acidity of the N-H protons in the final urea product.
Tailoring the Urea Linkage for Specific Molecular Architectures
Modification of the urea linkage is a primary strategy for creating specific molecular architectures derived from this compound. This derivatization typically involves reactions of the terminal nitrogen atom of the urea moiety or by employing bifunctional reagents during the initial synthesis.
One common approach involves the reaction of 2,4-dinitroaniline with an isocyanate, which forms the urea bond. nih.govnih.gov To create more complex architectures, a diisocyanate can be used. This allows for the extension of the molecule, potentially leading to the formation of oligomers or polymers where the this compound unit is a repeating segment. The stoichiometry of the reactants is critical in directing the reaction towards either simple derivatization or polymerization.
Another strategy is the post-synthetic modification of a pre-formed this compound molecule. The terminal -NH2 group of the urea can act as a nucleophile, reacting with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides can introduce new functional groups, thereby altering the electronic and steric properties of the molecule.
The table below illustrates hypothetical examples of how the urea linkage can be tailored using different isocyanate-based reagents starting from 2,4-dinitroaniline.
| Starting Material | Reagent | Resulting Architecture | Potential Application |
| 2,4-Dinitroaniline | Phenyl isocyanate | 1-(2,4-dinitrophenyl)-3-phenylurea | Intermediate for further functionalization |
| 2,4-Dinitroaniline | 1,6-Hexamethylene diisocyanate (HDI) | Oligomeric/Polymeric chains | Material science, polymer chemistry |
| 2,4-Dinitroaniline | 4-Isocyanatobenzoyl chloride | Functionalized urea with reactive group | Platform for hybrid structures |
These derivatization reactions enable the precise engineering of molecules for specific recognition properties or for building blocks in supramolecular chemistry.
Preparation of Complex Hybrid Structures Incorporating the this compound Framework
The this compound framework can be integrated into larger, multi-component molecular systems to form complex hybrid structures. This approach leverages the chemical properties of the dinitroanilino moiety and the hydrogen-bonding capabilities of the urea group to create novel materials and conjugates.
A primary method for creating such hybrids is through the reaction of 2,4-dinitroaniline with a custom-synthesized isocyanate that is already part of a larger molecule. For example, a bioactive compound, a polymer backbone, or a fluorophore could be functionalized with an isocyanate group, which then readily reacts with the aniline to form the desired urea-linked hybrid. This method provides a direct and efficient route to covalently link the this compound motif to other functional units. mdpi.com
Furthermore, hybrid materials can be prepared by incorporating the this compound unit into polymeric structures, such as polyester (B1180765) (urea-urethanes). nih.gov In this approach, a diol, a diisocyanate, and a chain extender which could be a derivative of this compound are used in a two-stage polymerization process. The resulting polymer would feature the this compound framework as an integral part of its hard segment, influencing properties like thermal stability and mechanical strength through strong hydrogen bonding interactions. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound and its derivatives benefits from advanced techniques that improve efficiency, yield, and purity. These include the use of catalysts, precise control over reaction environments, and robust methodologies for purification and isolation.
Controlled Reaction Environments and Scale-Up Considerations
The synthesis of this compound, which starts from precursors like 2,4-dinitrochlorobenzene, requires carefully controlled reaction environments to ensure safety, maximize yield, and achieve high product quality. google.com Key parameters that must be controlled include temperature, pressure, and reactant stoichiometry.
The initial synthesis of the precursor, 2,4-dinitroaniline, from 2,4-dinitrochlorobenzene and an ammonia source like urea or aqueous ammonia, is often performed at elevated temperatures and pressures. google.comgoogle.com For example, one patented method specifies heating 2,4-dinitrochlorobenzene and urea in an ethanol-water solvent to 110-135 °C under a pressure of 0.2-0.3 MPa. google.com Such conditions necessitate the use of specialized reaction vessels like autoclaves and careful monitoring to prevent runaway reactions, especially given the energetic nature of dinitrophenyl compounds.
When scaling up the synthesis from a laboratory to an industrial setting, several considerations are critical.
Heat Management: The exothermic nature of the amination and urea formation reactions requires an efficient heat exchange system to maintain the optimal temperature and prevent overheating.
Mixing: Homogeneous mixing becomes more challenging on a larger scale and requires appropriately designed agitators to ensure uniform reaction conditions.
Reactant Addition: The rate and method of adding reactants can significantly impact safety and product purity. For instance, in the synthesis of 2,4-dinitroaniline, adding the dinitrochlorobenzene to the ammonia solution, rather than the reverse, results in a cleaner product and a more controllable reaction. google.com
Process Safety: A thorough risk assessment is necessary to handle the potentially explosive starting materials and intermediates safely on a large scale.
The table below summarizes typical reaction parameters for the synthesis of the 2,4-dinitroaniline precursor.
| Parameter | Value/Condition | Rationale | Reference |
| Temperature | 60 - 135 °C | To ensure sufficient reaction rate | google.comgoogle.com |
| Pressure | 0.2 - 0.3 MPa (or autogenous) | To maintain liquid phase and contain reactants | google.comgoogle.com |
| Solvent | Ethanol (B145695)/Water or excess aqueous ammonia | To dissolve reactants and facilitate reaction | google.comgoogle.com |
| Reactant Ratio | Molar excess of ammonia source (e.g., urea) | To drive the reaction to completion | google.com |
Purification and Isolation Methodologies for High-Purity Compounds
Achieving high purity is essential for the final this compound product. The purification process typically involves a multi-step approach to remove unreacted starting materials, by-products, and residual solvents.
Initial Isolation: The crude product often precipitates out of the reaction mixture upon cooling. The first step is typically filtration to separate the solid product from the liquid phase. google.com This is followed by washing the filter cake with a suitable solvent, often water, to remove inorganic salts and other water-soluble impurities. google.com
Recrystallization: For achieving high purity, recrystallization is a standard and effective technique. orgsyn.org The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, such as ethanol and water. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For 2,4-dinitroaniline, an ethanol/water mixture is effective. orgsyn.org The purified crystals are then collected by filtration and dried.
Chromatography: In cases where recrystallization is insufficient to separate the product from closely related impurities, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column. While highly effective, it is generally more suitable for smaller-scale laboratory preparations due to cost and complexity.
The purity of the final compound is typically verified using analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR). A sharp melting point is often indicative of a high-purity crystalline solid. google.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the complete chemical structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In (2,4-Dinitroanilino)urea, distinct signals are expected for the aromatic protons and the protons on the urea (B33335) nitrogen atoms.
The 2,4-dinitrophenyl ring contains three aromatic protons (H-3, H-5, and H-6). The strong electron-withdrawing nature of the two nitro groups and the anilino-urea substituent significantly deshields these protons, shifting their resonance signals to a high chemical shift (downfield) region, typically between 8.0 and 9.5 ppm.
H-3: This proton is ortho to the nitro group at C-2 and meta to the nitro group at C-4, and is expected to appear as a doublet.
H-5: Positioned between the two nitro groups, this proton would likely be the most deshielded and is expected to appear as a doublet of doublets.
H-6: This proton is ortho to the anilino-urea group and meta to a nitro group, and would likely present as a doublet.
The urea moiety contains three N-H protons. These protons are exchangeable and their signals can be broad. Their chemical shifts are sensitive to solvent, concentration, and temperature.
Ar-NH-CO: The proton attached to the nitrogen linked to the aromatic ring is expected to show a distinct singlet, likely in the 8.5-10.0 ppm range.
-CO-NH₂: The two protons of the terminal amino group are chemically equivalent and would give rise to a single, often broad, signal.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | ~9.1 | d (doublet) |
| H-5 | ~8.4 | dd (doublet of doublets) |
| H-6 | ~8.2 | d (doublet) |
| Ar-NH-CO | ~9.5 | s (singlet, broad) |
| -CO-NH₂ | ~6.5 | s (singlet, broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display seven distinct signals: six for the aromatic carbons and one for the urea carbonyl carbon.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing the electron-withdrawing nitro groups (C-2, C-4) and the nitrogen atom (C-1) will be significantly shifted compared to the carbons bearing hydrogen (C-3, C-5, C-6).
Urea Carbonyl Carbon: The carbonyl carbon (C=O) of the urea group is expected to have a characteristic chemical shift in the range of 155-165 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~158 |
| C-1 | ~145 |
| C-2 | ~138 |
| C-3 | ~122 |
| C-4 | ~148 |
| C-5 | ~125 |
| C-6 | ~130 |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming the H-5/H-6 and H-5/H-3 connectivities.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signals of H-3, H-5, and H-6 to their corresponding ¹³C signals (C-3, C-5, and C-6), confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
The Ar-NH proton correlating to aromatic carbons C-1 and C-2/C-6, as well as to the urea carbonyl carbon (C=O).
The aromatic proton H-6 correlating to C-1 and C-4.
The terminal NH₂ protons correlating to the urea carbonyl carbon (C=O).
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The spectrum of this compound is expected to be rich with characteristic absorption bands.
N-H Stretching: The N-H bonds in the urea moiety will give rise to bands in the 3200-3500 cm⁻¹ region.
C=O Stretching (Amide I): A very strong and sharp absorption band corresponding to the urea carbonyl stretch is expected around 1670 cm⁻¹.
N-H Bending (Amide II): This vibration, coupled with C-N stretching, typically appears around 1600-1640 cm⁻¹.
NO₂ Stretching: The two nitro groups will produce two very strong and distinct bands: an asymmetrical stretch around 1530 cm⁻¹ and a symmetrical stretch around 1340 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bonds will appear in the 1200-1400 cm⁻¹ range.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3200-3500 | Medium-Strong |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | 1600-1640 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| NO₂ Asymmetric Stretch | ~1530 | Very Strong |
| NO₂ Symmetric Stretch | ~1340 | Very Strong |
| C-N Stretch | 1200-1400 | Medium |
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy is a light-scattering technique that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.
For this compound, the most prominent features in the Raman spectrum would be:
Symmetric NO₂ Stretch: This vibration, around 1340 cm⁻¹, is expected to produce a very strong and characteristic Raman signal.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the dinitrophenyl ring would also be a strong and sharp band, typically found near 1000 cm⁻¹.
C=O Stretch: The carbonyl stretch would be present but likely weaker than in the IR spectrum.
C-N Stretching: The C-N symmetric stretches would also be visible.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and contributing to the complete structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Structure Probing
UV-Vis spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores. The this compound molecule contains the 2,4-dinitroaniline (B165453) chromophore, which is known to exhibit strong absorption in the UV-visible region due to its extended π-conjugated system and the presence of both electron-donating (-NH-) and electron-withdrawing (-NO₂) groups.
The electronic spectrum of this compound is expected to be characterized by intense absorption bands arising from π→π* and n→π* electronic transitions. A prominent feature of the spectrum is the intramolecular charge transfer (ICT) band. This transition occurs from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich anilino-urea moiety, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-deficient dinitrophenyl ring.
This charge transfer from the anilino nitrogen donor to the nitro group acceptors results in a strong, broad absorption band at a relatively long wavelength. For the related compound 2,4-dinitroaniline, this absorption maximum is observed around 346 nm. researchgate.net The addition of the urea group is expected to slightly modify the position and intensity of this band. The analysis of these electronic transitions provides fundamental information about the electronic structure and the distribution of electron density in the molecule's ground and excited states.
Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. For molecules like this compound that exhibit strong intramolecular charge transfer, the excited state is typically more polar than the ground state.
Consequently, an increase in solvent polarity will stabilize the polar excited state more than the ground state, leading to a decrease in the energy gap for the electronic transition. This phenomenon results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the ICT absorption band. Studying the solvatochromic behavior provides valuable insights into the change in the molecule's dipole moment upon electronic excitation and confirms the charge-transfer nature of the transition. A positive solvatochromic effect, where λmax increases with solvent polarity, is anticipated for this compound.
Table 2: Representative Solvatochromic Data for this compound
| Solvent | Polarity Index | Expected λmax (nm) |
| Hexane | 0.1 | ~335 |
| Dichloromethane | 3.1 | ~348 |
| Ethanol (B145695) | 4.3 | ~355 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~365 |
Note: The λmax values are hypothetical and illustrative of the expected positive solvatochromic trend.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental formula of the parent compound, this compound, by comparing the experimental mass with the calculated theoretical mass.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺ and analyzing the m/z values of the resulting fragment ions, a detailed structural map can be constructed. For this compound, characteristic fragmentation would likely involve the initial cleavage of the labile urea C-N bonds, loss of the nitro groups (as NO or NO₂), and subsequent fragmentation of the aromatic ring. Elucidating these pathways provides definitive confirmation of the compound's connectivity and structure.
Table 3: Predicted HRMS Fragmentation Data for this compound (C₇H₆N₄O₅)
| Ion | Proposed Fragment Structure | Theoretical m/z |
| [M+H]⁺ | C₇H₇N₄O₅⁺ | 227.0411 |
| [M-NHCONH₂]⁺ | C₆H₄N₃O₄⁺ | 182.0196 |
| [M-NO₂]⁺ | C₇H₇N₃O₃⁺ | 181.0482 |
| [C₆H₄N₂O₂]⁺ | 2,4-Dinitrophenyl cation | 168.0217 |
Note: The theoretical m/z values are calculated for the protonated molecule and its most plausible fragment ions.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This method provides an empirical validation of the compound's elemental composition, which can be compared against the theoretical values calculated from its proposed molecular formula.
The procedure involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are quantitatively measured. From these measurements, the percentage of each element in the original sample is calculated. For this compound (C₇H₆N₄O₅), the experimentally determined percentages of C, H, and N are expected to be in very close agreement (typically within ±0.4%) with the theoretical values, thereby confirming the purity and assigned molecular formula of the synthesized compound.
Table 4: Elemental Analysis Data for this compound (Formula: C₇H₆N₄O₅, Molecular Weight: 226.15 g/mol )
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 37.18 | 37.25 |
| Hydrogen (H) | 2.67 | 2.65 |
| Nitrogen (N) | 24.77 | 24.81 |
Note: The experimental values are representative examples that fall within the acceptable margin of error for verification.
Crystallographic Analysis and Solid State Architecture
Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry and Crystal Packing
No single-crystal X-ray diffraction studies for (2,4-Dinitroanilino)urea are available in the searched literature. This technique is essential for the definitive determination of a molecule's three-dimensional structure and its arrangement in a crystal. Without such a study, precise, experimentally verified data cannot be provided.
Determination of Unit Cell Parameters and Space Group Symmetry
Specific unit cell parameters (such as the lengths of the cell edges a, b, and c, and the angles α, β, and γ) and the space group symmetry for this compound have not been determined or reported.
Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles
Experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available due to the absence of SCXRD data.
Analysis of Supramolecular Interactions within Crystal Lattices
A detailed analysis of the supramolecular interactions, which govern how molecules of this compound would pack together in a crystal, is not possible without knowledge of its crystal structure.
Characterization of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, etc.)
While it can be hypothesized that the urea (B33335) and dinitroaniline moieties would participate in hydrogen bonding (e.g., N-H donors from the urea and aniline (B41778) groups interacting with oxygen acceptors from the nitro and carbonyl groups), a specific characterization of these networks in the crystal lattice of this compound has not been reported.
Investigation of π-π Stacking, Halogen Bonding, and Other Non-Covalent Interactions
The dinitrophenyl ring in the molecule suggests the potential for π-π stacking interactions. However, without experimental structural data, the existence, geometry, and significance of such interactions in the solid state of this compound remain unconfirmed. There are no halogens in the molecule, so halogen bonding is not applicable.
Electron Diffraction Studies for Investigating Crystalline Phases and Microstructural Features
No electron diffraction studies for this compound have been reported in the searched scientific literature. This technique, often used for microcrystalline samples, has not been applied to this specific compound to investigate its crystalline phases or microstructural features.
Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the crystallographic analysis, polymorphism, or co-crystallization phenomena specifically for the compound "this compound." The search results did not yield any studies that have identified or characterized different crystalline forms or co-crystals of this particular molecule.
Therefore, it is not possible to provide the requested article with the specified outline and content, as the foundational research findings on the solid-state architecture of "this compound" are absent from the provided search results.
It is important to note that while the search results contained information on related compounds, such as N-(2,4-dinitrophenyl)-2,4-dinitroaniline, and general concepts of urea-based co-crystals, this information is not directly applicable to "this compound" and falls outside the strict scope of the user's request.
Computational and Theoretical Chemistry of 2,4 Dinitroanilino Urea Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Elucidation
Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric characteristics of molecules like (2,4-Dinitroanilino)urea. This computational method provides a balance between accuracy and efficiency, making it ideal for studying the structural and electronic properties of complex organic compounds. DFT calculations are instrumental in elucidating the fundamental aspects of the molecule's behavior.
Geometry Optimization and Conformational Analysis of Isolated Molecules and Aggregates
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Theoretical studies on similar molecules, such as urea (B33335) and its derivatives, have shown that even simple molecules can adopt various conformations. For urea, early studies suggested a planar C2v symmetry, but later investigations confirmed a nonplanar C2 structure as the global minimum in the gas phase. mst.edu The geometry of molecules can be optimized using methods like the Austin Model 1 (AM1) semi-empirical technique or more robust DFT functionals. researchgate.netnih.gov
For this compound, conformational analysis is crucial due to the rotational freedom around the N-C and N-N single bonds. This rotation can lead to several stable conformers with distinct energies and geometries. The planarity of the dinitroaniline ring is expected, but the urea substituent can orient itself in various ways relative to the ring. In aggregated states, such as in a crystal lattice, intermolecular hydrogen bonding between the urea's N-H groups and the nitro groups or the carbonyl oxygen of adjacent molecules would heavily influence the preferred conformation and packing. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Electronic Gap Determination
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich anilino and urea moieties. Conversely, the strong electron-withdrawing nature of the two nitro groups will cause the LUMO to be concentrated on the dinitrophenyl ring. researchgate.net This distribution results in a significant intramolecular charge transfer character. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
Table 1: Illustrative Frontier Orbital Energies and Related Parameters for this compound This table presents expected values based on computational studies of structurally similar nitroaromatic and urea compounds. The exact values for this compound require specific DFT calculations.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -2.5 to -3.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental results to validate the computed molecular structure. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated with good accuracy. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching from the urea and amino groups, C=O stretching of the urea carbonyl, and symmetric and asymmetric stretching of the NO₂ groups. Comparing the computed vibrational spectrum with an experimental one helps confirm the optimized geometry. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The chemical environment of each nucleus, determined by the electron density distribution, dictates its chemical shift. A strong correlation between the predicted and measured NMR spectra provides confidence in the electronic structure derived from DFT calculations.
Quantum Chemical Descriptors and Reactivity Predictions
Beyond structural and electronic properties, DFT can be used to calculate a range of quantum chemical descriptors that predict the reactivity of this compound. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's propensity to participate in chemical reactions. chemrxiv.orgscielo.org.mx
Analysis of Global and Local Reactivity Descriptors
Global reactivity descriptors apply to the molecule as a whole and are calculated from the energies of the frontier orbitals. chemrxiv.org Key global descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The high electron-withdrawing power of the nitro groups is expected to give this compound a high electrophilicity index. chemrxiv.org
Nucleophilicity (N): Describes the electron-donating capability of a molecule.
Table 2: Key Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) |
Local reactivity descriptors, such as Fukui functions (f(r)), identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for:
Investigation of Electron Localization and Delocalization Patterns
Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. nih.gov The MEP map for this compound would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms of the amino and urea groups, highlighting areas susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For a molecule like this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The nitro groups (NO2), being strong electron-withdrawing groups, would create regions of negative electrostatic potential (typically colored red or yellow) around the oxygen atoms. These areas are indicative of sites that are susceptible to electrophilic attack. Conversely, the amino group (-NH-) and the urea moiety would exhibit regions of positive potential (typically colored blue), particularly around the hydrogen atoms, making them likely sites for nucleophilic attack.
In a related molecule, 2-nitro-N-(4-nitrophenyl) benzamide, computational studies have shown that the negative regions of the MEP are localized on the oxygen atoms of the nitro and carbonyl groups, while positive potentials are found around the amine hydrogen. researchgate.net A similar distribution would be expected for this compound, with the oxygen atoms of the nitro and urea groups being the most electronegative sites. The varying colors on the MEP surface indicate the different values of electrostatic potential.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound
| Molecular Region | Atom(s) | Expected Electrostatic Potential | Predicted Reactivity |
| Nitro Groups | Oxygen | Highly Negative | Electrophilic Attack |
| Urea Group | Oxygen | Negative | Electrophilic Attack |
| Amino Group | Hydrogen | Positive | Nucleophilic Attack |
| Aromatic Ring | Carbon/Hydrogen | Variable | Dependent on Substitution |
Note: This table is illustrative and based on general principles of MEP analysis for similar functional groups, in the absence of specific published data for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations can reveal the accessible conformations of this compound by simulating its atomic motions over time. These simulations would likely show significant flexibility around the single bonds connecting the urea moiety to the dinitrophenyl group. By exploring the potential energy surface, MD can identify the most stable conformations and the energy barriers between them. The results of such simulations are crucial for understanding how the molecule's shape influences its physical and chemical properties.
The behavior of this compound in a solvent can be effectively modeled using MD simulations. These simulations can provide a detailed picture of the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different functional groups. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the nitro and urea groups. Non-reactive MD simulations are particularly well-suited for examining these types of interactions, as they can model the evolution of large systems and the interactions between macromolecules. mdpi.com The insights gained from these simulations are vital for understanding the molecule's solubility and its behavior in biological systems.
Elucidation of Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental methods alone.
To understand the reactivity of this compound, computational methods can be employed to identify the transition states of its potential reactions. By locating the transition state structures, it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is fundamental to predicting the rate of a reaction. For example, in the study of related nitroaromatic compounds, computational approaches have been used to investigate reaction pathways and energy barriers.
A reaction coordinate analysis provides a detailed view of the energy profile of a reaction as it progresses from reactants to products. By mapping the potential energy surface, chemists can visualize the entire reaction pathway, including any intermediates and transition states. This analysis offers a comprehensive understanding of the reaction mechanism. For instance, the reaction of this compound could be studied by defining a reaction coordinate that describes the breaking and forming of specific bonds. Computational techniques, such as those used in reactive quantum-mechanical molecular dynamics simulations, can reveal the intricate details of atomic and charge dynamics during a reaction. chemrxiv.org
Chemical Reactivity and Transformation Pathways of 2,4 Dinitroanilino Urea
Reactivity at the Urea (B33335) Moiety
The urea functional group contains nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing for a range of reactions. However, the attachment of the electron-withdrawing dinitroanilino group modifies this inherent reactivity.
The nitrogen atoms of the urea moiety can act as nucleophiles in condensation and addition reactions. A classic example of urea reactivity is its condensation with carbonyl compounds. chemguide.co.ukscribd.com In the case of (2,4-Dinitroanilino)urea, the nucleophilicity of the urea nitrogens is expected to be attenuated by the electron-withdrawing effect of the dinitrophenyl group.
Despite this, condensation reactions, particularly with aldehydes, are plausible under acidic or basic conditions. For instance, the reaction with formaldehyde, a common reaction for urea, could lead to the formation of methylol derivatives. irispublishers.com Such reactions are fundamental in the production of urea-formaldehyde resins. irispublishers.com Another pertinent example is the Biginelli reaction, a multi-component reaction where a urea condenses with an aldehyde and a β-ketoester to form dihydropyrimidinones. researchgate.netresearchgate.net While specific studies on this compound in this context are not prevalent, its participation in analogous condensation pathways can be inferred.
These reactions are typically addition-elimination processes, where the nucleophilic nitrogen of the urea adds to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. chemguide.co.uklibretexts.orgwikipedia.org
The urea group in this compound can undergo various substitutions and derivatizations. The hydrogen atoms on the urea nitrogens can be replaced by other functional groups. The acidity of the N-H protons is enhanced by the adjacent carbonyl and the distant dinitrophenyl group, facilitating deprotonation. The resulting urea anion is a more potent nucleophile and can react with electrophiles. semanticscholar.org
Alkylation and acylation are common derivatizations for ureas. nih.govnih.gov For example, reaction with alkyl halides or acyl chlorides after deprotonation with a suitable base like sodium hydride could yield N-alkylated or N-acylated products. The specific site of derivatization would depend on the relative acidity of the different N-H protons and steric factors.
The urea functionality is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. nih.govnih.gov Derivatization strategies are often employed to modulate properties such as solubility, stability, and biological activity. nih.gov
Chemical Transformations of the Dinitroaryl Group
The 2,4-dinitrobenzene ring is the most reactive site in the molecule for certain classes of reactions due to the strong electron-withdrawing capacity of the two nitro groups.
The dinitrobenzene ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov The nitro groups, particularly at the ortho and para positions relative to a leaving group, stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov In this compound, the anilino-urea group itself could potentially be a target for substitution, though it is a poor leaving group. More commonly, if another leaving group such as a halogen were present on the ring, it would be readily displaced by nucleophiles.
The reactivity of 2,4-dinitrobenzene derivatives with various nucleophiles is well-documented. For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with amines, alkoxides, and other nucleophiles to replace the chlorine atom. youtube.comsemanticscholar.org The synthesis of 2,4-dinitroaniline (B165453) itself is often achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia (B1221849) or urea. wikipedia.orgorgsyn.orggoogle.com This highlights the susceptibility of the dinitrophenyl system to nucleophilic attack. Reactions with stronger nucleophiles could potentially lead to substitution at other positions, although this is less common.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2,4-Dinitrobenzene Derivatives
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Ammonia | 2,4-Dinitroaniline | wikipedia.org |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | (2,4-Dinitrophenyl)hydrazine | semanticscholar.org |
The nitro groups of this compound can be readily reduced to amino groups. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), and metals in acidic media (e.g., Fe, SnCl2 in HCl). spcmc.ac.incommonorganicchemistry.com
A key aspect of the reduction of dinitroanilines is the potential for selectivity. In many cases, one nitro group can be reduced in the presence of the other. For substituted dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.comechemi.com This selectivity is attributed to steric and electronic factors. Reagents like sodium sulfide (B99878) (Na2S) or ammonium (B1175870) hydrosulfide (B80085) (NH4HS), used in the Zinin reduction, are particularly known for their ability to selectively reduce one nitro group in polynitro aromatic compounds. spcmc.ac.incommonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| H2, Pd/C | Catalytic hydrogenation | Generally reduces both nitro groups | commonorganicchemistry.com |
| Fe, HCl | Acidic medium | Generally reduces both nitro groups | spcmc.ac.in |
| SnCl2, HCl | Acidic medium | Can be selective under controlled conditions | spcmc.ac.in |
The oxidation of the nitro groups is not a common transformation as they are already in a high oxidation state. Oxidation reactions would more likely target other parts of the molecule, such as the urea moiety or the aromatic ring itself, potentially leading to degradation of the compound.
Advanced Research Applications and Methodological Contributions of 2,4 Dinitroanilino Urea Systems
Supramolecular Assembly and Organogelation Phenomena Utilizing Urea (B33335) Frameworks
The urea functional group is well-known for its ability to form strong, directional hydrogen bonds, making it a valuable building block in supramolecular chemistry. Researchers have frequently utilized urea moieties to construct complex, self-assembling systems, including organogels. These gels form when low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize solvent molecules.
Design Principles for Directed Self-Assembly and Nanostructure Formation
For (2,4-Dinitroanilino)urea, the design principles would involve leveraging the hydrogen-bonding capabilities of the urea group (N-H donors and C=O acceptor) and the potential for π-π stacking interactions from the dinitrophenyl ring. The nitro groups (NO₂) are strong electron-withdrawing groups, which would influence the electronic properties and intermolecular interactions of the aromatic ring. However, no specific studies have been published that detail the design or synthesis of nanostructures based on the directed self-assembly of this particular compound.
Characterization of Gelation Properties and Morphological Analysis (e.g., Scanning Electron Microscopy)
The characterization of a potential organogel based on this compound would involve testing its gelation ability in various solvents, determining its minimum gelation concentration (MGC), and studying its thermal stability (gel-to-sol transition temperature). Morphological analysis using techniques like Scanning Electron Microscopy (SEM) would be crucial to visualize the fibrous network of the gel. Currently, no such characterization data or SEM images for this compound exist in the literature.
Integration into Thermochromic and Chromogenic Systems
Chromogenic materials exhibit a change in color in response to an external stimulus. The dinitroaniline portion of the molecule suggests a potential for chromogenic behavior, as the electronic environment of the chromophore can be sensitive to changes in temperature (thermochromism), solvent, or binding of analytes.
Investigation of Reversible Color Change Mechanisms
An investigation into the chromogenic properties of this compound would focus on understanding the mechanism of any color change. This could involve deprotonation of the urea N-H group or other interactions that alter the electronic structure of the dinitrophenyl ring system. Studies would employ spectroscopic methods like UV-Vis absorption to monitor color changes. To date, no research has been published investigating these specific mechanisms for this compound.
Theoretical Considerations for Nonlinear Optical (NLO) Material Development
Materials with significant nonlinear optical (NLO) properties are important for applications in photonics and optoelectronics. Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit NLO responses.
Structure-Property Relationship Studies for Enhancing NLO Responses
The structure of this compound contains a potential donor (the amino part of the urea) and strong acceptor groups (the two nitro groups) on a phenyl ring, which is a classic design for NLO chromophores. Theoretical studies, often using computational quantum chemistry methods, are essential to predict NLO properties like hyperpolarizability. Structure-property relationship studies would involve modifying the molecular structure to optimize these properties. However, there are no available theoretical or experimental studies focused on the NLO potential of this compound.
Design Strategies for Donor-Acceptor Systems with Optimized Charge Transfer
In the design of organic materials for electronic and photonic applications, the engineering of molecules with tailored donor-acceptor (D-A) architectures is a cornerstone strategy for controlling charge transfer (CT) characteristics. The this compound moiety is intrinsically suited to function as a powerful electron acceptor component in such systems. The 2,4-dinitrophenyl group is a classic example of a strong electron-withdrawing group, a property attributable to the cumulative inductive and resonance effects of the two nitro groups.
The incorporation of the this compound unit into a larger molecular framework, alongside a suitable electron-donating moiety, would be expected to create a system with a significant intramolecular charge transfer character. The design of such systems involves the strategic selection of a donor and, often, a π-conjugated linker to electronically couple the donor and acceptor units. The efficiency of the charge transfer is highly dependent on the electronic nature of the donor and the acceptor, as well as the length and constitution of the linker.
The strong electron-accepting nature of the 2,4-dinitrophenyl group can be quantified by considering the Hammett substituent constants (σ) of the nitro group. These constants provide a measure of the electronic influence of a substituent on a benzene ring.
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -NO2 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.66 | Strongly Electron-Withdrawing |
| -CF3 | +0.54 | Strongly Electron-Withdrawing |
| -Cl | +0.23 | Moderately Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH3 | -0.17 | Weakly Electron-Donating |
| -OCH3 | -0.27 | Moderately Electron-Donating |
| -NH2 | -0.66 | Strongly Electron-Donating |
This table presents the Hammett constants (σp) for various substituents, illustrating the strong electron-withdrawing nature of the nitro group compared to other common functional groups.
The presence of two nitro groups in the 2,4-positions of the aniline (B41778) ring in this compound would result in a significantly low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron from a suitable donor. Furthermore, the urea functionality can participate in hydrogen bonding, which could be exploited to control the supramolecular assembly of these D-A systems in the solid state, potentially influencing bulk material properties such as charge mobility.
Research on related dinitrophenyl derivatives has demonstrated their utility in creating materials with interesting optical and electronic properties. For instance, donor-acceptor chromophores incorporating dinitrophenyl acceptors have been investigated for their nonlinear optical (NLO) properties. The design strategy for optimizing charge transfer in such systems would involve pairing the this compound acceptor with strong donors like triphenylamine, carbazole, or ferrocene, connected through π-linkers such as thiophene, phenylenevinylene, or ethynylene bridges. The optimization process would involve fine-tuning the donor strength and linker length to achieve the desired balance of charge transfer absorption energy, oscillator strength, and thermal stability.
Strategic Use as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The this compound molecule possesses multiple reactive sites, making it a potentially valuable and versatile intermediate for the synthesis of more complex organic structures. The key functional groups that can be exploited for further chemical transformations are the urea moiety, the aromatic ring, and the nitro groups.
The urea functional group is known for its ability to undergo a variety of chemical reactions. The N-H protons of the urea can be deprotonated by a strong base to generate a nucleophilic anion, which can then be alkylated or acylated. This allows for the introduction of a wide range of substituents onto the urea nitrogen atoms.
| Reaction Type | Reagent | Product Type | Potential Application |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Substituted Urea | Synthesis of bioactive molecules, ligands |
| N-Acylation | Acyl chloride, Base | Acylurea | Preparation of enzyme inhibitors, functional polymers |
| Hofmann Rearrangement | Br2, NaOH | Hydrazine derivative | Access to substituted hydrazines for heterocycle synthesis |
| Reduction of Nitro Groups | H2/Pd, Sn/HCl | Diaminoanilino-urea | Precursor for polyamides, polyimides, and dyes |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, R2N-) | Substituted dinitrophenyl urea | Functionalization of the aromatic ring |
This table outlines potential synthetic transformations of this compound and their applications.
Furthermore, the dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group or, in this case, potentially one of the nitro groups under specific conditions with strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups onto the aromatic ring.
The nitro groups themselves are versatile functional handles. They can be selectively or fully reduced to amino groups under various conditions (e.g., catalytic hydrogenation, reduction with metals in acidic media). The resulting amino groups can then be diazotized and subjected to Sandmeyer-type reactions to introduce a wide array of substituents, or they can be used as nucleophiles in their own right for the construction of heterocyclic systems or for the formation of amides and sulfonamides.
The strategic use of this compound as a synthetic intermediate would leverage the differential reactivity of its functional groups. For example, one could first perform a reaction at the urea nitrogen, then selectively reduce one of the nitro groups, and finally use the resulting amino group for a subsequent transformation. This sequential functionalization would allow for the construction of complex, highly substituted aromatic compounds that could be of interest in medicinal chemistry, materials science, and agrochemicals.
Conclusion and Future Research Directions
Synthesis of Novel (2,4-Dinitroanilino)urea Architectures
The synthesis of urea (B33335) derivatives is a well-established field, yet the creation of novel and complex architectures based on the this compound core continues to be an active area of research. Traditional methods for forming the urea linkage, such as the reaction of an amine with an isocyanate or phosgene (B1210022), remain fundamental. nih.gov Specifically, this compound can be conceptualized as being formed from 2,4-dinitroaniline (B165453) and a suitable isocyanate precursor.
Modern synthetic efforts are focused on building more elaborate molecules where the this compound moiety is a key building block. For instance, research into related dinitroaniline compounds has shown their successful incorporation into larger, functional molecules like naphthoquinones. researchgate.net A new series of 2-amino-3-(2,4-dinitrophenylamino) derivatives of 1,4-naphthoquinone (B94277) has been prepared, demonstrating that the strong electron-withdrawing nature of the 2,4-dinitrophenylamino group facilitates the displacement of other atoms, enabling further molecular construction. researchgate.net
The development of novel architectures could involve linking the this compound unit to other functional groups, polymers, or macrocycles. The versatility of the urea functional group, capable of forming strong hydrogen bonds, makes it a valuable linker in supramolecular chemistry and materials science. nih.gov Greener, more efficient synthetic methods are also being explored, moving away from hazardous reagents like phosgene towards safer alternatives such as N,N'-Carbonyldiimidazole (CDI) or employing catalytic methods with carbon monoxide. nih.govnih.gov
| Synthetic Strategy | Reagents | Description | Key Advantages |
| Isocyanate Addition | 2,4-Dinitroaniline + Isocyanate (R-NCO) | A primary or secondary amine reacts with an isocyanate to form a substituted urea. This is a highly common and versatile method. | High yields, readily available starting materials. |
| Phosgene-based Synthesis | 2,4-Dinitroaniline + Phosgene (COCl₂) | An amine is reacted with phosgene or a phosgene equivalent like triphosgene (B27547) to form an isocyanate in situ, which then reacts with another amine. | Effective for both symmetrical and unsymmetrical ureas. nih.gov |
| Carbonylative Coupling | 2,4-Dinitroaniline + Amine + Carbon Monoxide | Palladium-catalyzed oxidative carbonylation of amines provides a route to symmetrical ureas. nih.gov | Avoids the use of phosgene and isocyanates. |
| Safer Reagent Alternatives | 2,4-Dinitroaniline + N,N'-Carbonyldiimidazole (CDI) | CDI acts as a phosgene substitute, activating an amine to react with a second amine to form the urea linkage. nih.gov | Increased safety and milder reaction conditions. |
| Potassium Cyanate (B1221674) Method | Primary Amines + Potassium Cyanate (KOCN) | A simple and efficient method for N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net | Can be performed in aqueous media without organic co-solvents. researchgate.net |
Exploration of Advanced Characterization Techniques for Intricate Structural Insights
The definitive identification and structural elucidation of novel this compound derivatives rely on a suite of spectroscopic and analytical techniques. Standard methods provide a foundational understanding of the molecular structure. sioc-journal.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy : This technique is crucial for identifying the characteristic vibrations of the urea (C=O stretch) and nitro (N-O stretches) functional groups.
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
For more intricate structural insights, particularly for complex architectures or solid-state materials, advanced characterization techniques are essential.
X-ray Crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. cdnsciencepub.comnih.gov This is particularly valuable for understanding intermolecular interactions, such as the hydrogen-bonding networks that urea derivatives are known to form. nih.gov The analysis of crystal structures can reveal how molecules pack and can inform the design of crystalline materials with specific properties. nih.gov
Two-Dimensional (2D) NMR Spectroscopy becomes vital when 1D spectra are too complex or overcrowded. weebly.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the molecular structure by identifying through-bond correlations between different nuclei, confirming connectivity that might be ambiguous from 1D data alone. nih.gov
| Technique | Type of Information Provided | Application to this compound |
| 1D NMR (¹H, ¹³C) | Chemical environment of hydrogen and carbon atoms. | Confirms the basic molecular skeleton and presence of aromatic and urea protons. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Identifies key C=O (urea), N-H (amine/urea), and N-O (nitro) vibrational bands. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determines the exact mass of the synthesized compound and helps confirm its identity. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, angles, and crystal packing. | Unambiguously determines the solid-state structure and reveals intermolecular hydrogen bonding. cdnsciencepub.comnih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Elucidates the structure of complex derivatives by establishing correlations between protons and carbons. weebly.com |
Predictive Computational Modeling for Design and Discovery
Computational chemistry has become a powerful partner to experimental synthesis and characterization. Predictive modeling allows researchers to investigate the properties of this compound derivatives before they are synthesized, saving time and resources.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry. DFT calculations can predict a wide range of molecular properties for this compound architectures: academicjournals.org
Optimized Geometries : Predicting the most stable 3D structure, including bond lengths and angles.
Electronic Properties : Calculating the distribution of electrons (e.g., HOMO-LUMO energy gaps), which relates to the molecule's reactivity and optical properties.
Spectroscopic Data : Simulating IR and NMR spectra to aid in the interpretation of experimental data.
Molecular Docking is a computational technique used to predict how a molecule might bind to a receptor or enzyme active site. derpharmachemica.com While this article does not cover biological activity, the methodology is relevant. For dinitroaniline derivatives, docking has been used to study their potential interactions with biological targets like tubulin. derpharmachemica.comresearchgate.net This predictive power can guide the design of new this compound structures with specific interaction capabilities for applications in materials science or as molecular probes.
These computational models provide deep insights into the structure-property relationships of these compounds, enabling a more rational design approach for new molecules with desired characteristics.
Emerging Research Areas and Potential Methodological Advancements
The field of organic synthesis is continually evolving, with several emerging trends poised to impact the future study of this compound and its analogs. cas.org
One significant area is the development of green and sustainable synthesis methods . This includes the use of solvent-free reactions, bio-catalysis, and energy-efficient techniques like photocatalysis to construct the urea backbone and its derivatives. cas.orgresearchgate.net The goal is to create these valuable molecules with minimal environmental impact.
Another emerging trend is the exploration of bioisosteric replacements for the urea moiety. nih.gov While the urea group is an excellent hydrogen bond donor and acceptor, in some applications, its properties may need to be fine-tuned. Researchers are investigating other functional groups, such as squaramides or cyanoguanidines, that can mimic the hydrogen-bonding capabilities of urea while offering different physicochemical properties. nih.gov Applying this concept to this compound could lead to novel compounds with unique solid-state packing or solubility characteristics.
Finally, the integration of machine learning and artificial intelligence (AI) with computational modeling and experimental data represents a significant methodological advancement. AI models could be trained to predict the properties of vast virtual libraries of this compound derivatives, accelerating the discovery of new compounds with tailored electronic, optical, or material properties.
Q & A
Basic Research Questions
Q. How can the synthesis of (2,4-Dinitroanilino)urea derivatives via nucleophilic aromatic substitution be optimized?
- Methodological Answer : Key variables include solvent choice (e.g., polar aprotic solvents like DMF enhance nucleophilicity by avoiding nucleophile solvation), stoichiometric ratios (1:1 molar ratios for reactants), and temperature control (heating to reflux to accelerate substitution). Purification often involves precipitation in deionized water due to low aqueous solubility of products. For example, m-(2,4-dinitroanilino)benzoic acid synthesis achieved 93.7% yield by heating 2,4-dinitrochlorobenzene with m-aminobenzoic acid in ethanol .
Q. What spectroscopic techniques are effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups). Infrared (IR) spectroscopy detects functional groups like C-N (1250–1350 cm⁻¹) and NO₂ (1520–1350 cm⁻¹). Challenges include decomposition at high temperatures (>240°C), necessitating fast-scan Differential Scanning Calorimetry (DSC) for thermal stability analysis .
Q. How can discrepancies between theoretical and actual yields in this compound synthesis be analyzed?
- Methodological Answer : Yield discrepancies (e.g., 1.421g actual vs. 1.516g theoretical) arise from side reactions (e.g., hydrolysis of nitro groups) or incomplete precipitation during purification. Solubility tests in ethanol/water mixtures can identify unreacted starting materials, while thin-layer chromatography (TLC) monitors reaction progress .
Q. What methods are used to track acidic cellular compartments using (2,4-Dinitroanilino) derivatives?
- Methodological Answer : The weak base 3-(2,4-dinitroanilino)-3′-amino-N-methyldipropylamine (DAMP) accumulates in acidic organelles (e.g., lysosomes, secretory granules). Immunolabeling with anti-dinitrophenol (DNP) antibodies and electron microscopy localizes DAMP, though sensitivity is limited (~100 molecules per gold particle detected). Controls include pH-neutral organelle markers .
Advanced Research Questions
Q. How do substituents influence the chromatographic retention of aromatic compounds with (2,4-Dinitroanilino) groups?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models reveal that electron-withdrawing nitro groups enhance retention on [3-(2,4-dinitroanilino)]propyl-silica HPLC columns. Partial Least Squares (PLS) analysis identifies electronic descriptors (e.g., dipole moment) and geometric descriptors (e.g., molecular surface area) as critical factors. Retention times increase with higher substituent electronegativity .
Q. What challenges arise in determining physical properties like melting points for this compound derivatives?
- Methodological Answer : High thermal decomposition temperatures (>240°C) complicate traditional melting point analysis. Alternative methods include thermogravimetric analysis (TGA) to monitor mass loss or modulated DSC to separate decomposition events from melting. For example, m-(2,4-dinitroanilino)benzoic acid decomposes without melting, requiring indirect characterization .
Q. How can structure-activity relationships (SAR) guide the design of herbicidal (2,4-Dinitroanilino) derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 2,4-positions enhances herbicidal activity by increasing electrophilicity. Controlled synthesis of N-(2,4-dinitroanilino)cyclohexene dicarboximide derivatives in glacial acetic acid yields compounds with decomposition points >230°C, correlating with bioactivity. Activity assays in plant models validate SAR predictions .
Q. What computational models predict the HPLC behavior of (2,4-Dinitroanilino) derivatives?
- Methodological Answer : Molecular docking simulations and density functional theory (DFT) calculations predict interactions between nitro groups and silica-based stationary phases. Retention is modeled using Hansen solubility parameters, where higher polarity and hydrogen-bonding capacity correlate with longer retention times. Experimental validation involves synthesizing derivatives with varied substituents (e.g., methoxy vs. nitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
